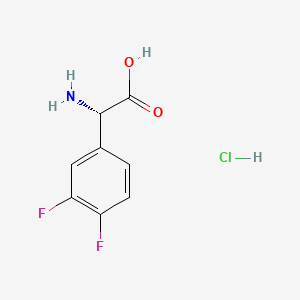
(S)-2-Amino-2-(3,4-difluorophenyl)acetic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-Amino-2-(3,4-difluorophenyl)acetic acid hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of an amino group and a difluorophenyl group attached to an acetic acid backbone. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(3,4-difluorophenyl)acetic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3,4-difluorophenylacetic acid.
Amination: The carboxylic acid group of 3,4-difluorophenylacetic acid is converted to an amino group through a series of reactions, often involving intermediates such as esters or amides.
Resolution: The resulting racemic mixture is resolved to obtain the (2S)-enantiomer.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are commonly used to purify the final product.
化学反应分析
Types of Reactions
(2S)-2-Amino-2-(3,4-difluorophenyl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents or nucleophiles like sodium azide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines.
科学研究应用
(2S)-2-Amino-2-(3,4-difluorophenyl)acetic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2S)-2-amino-2-(3,4-difluorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
3,4-Difluorophenylacetic acid: Lacks the amino group, making it less versatile in biological applications.
2-Amino-2-phenylacetic acid: Lacks the fluorine atoms, which can affect its reactivity and biological activity.
2-Amino-2-(4-fluorophenyl)acetic acid: Contains only one fluorine atom, which can alter its chemical properties.
Uniqueness
The presence of both the amino group and the difluorophenyl group in (2S)-2-amino-2-(3,4-difluorophenyl)acetic acid hydrochloride makes it unique. This combination allows for specific interactions with biological targets, enhancing its potential in various applications.
属性
分子式 |
C8H8ClF2NO2 |
|---|---|
分子量 |
223.60 g/mol |
IUPAC 名称 |
(2S)-2-amino-2-(3,4-difluorophenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H7F2NO2.ClH/c9-5-2-1-4(3-6(5)10)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H/t7-;/m0./s1 |
InChI 键 |
ZAWAVBIUCQYFHD-FJXQXJEOSA-N |
手性 SMILES |
C1=CC(=C(C=C1[C@@H](C(=O)O)N)F)F.Cl |
规范 SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


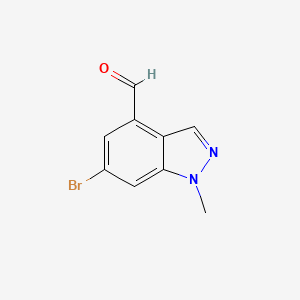

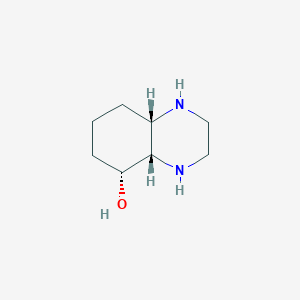





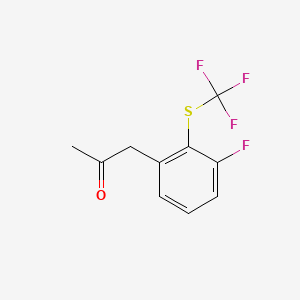
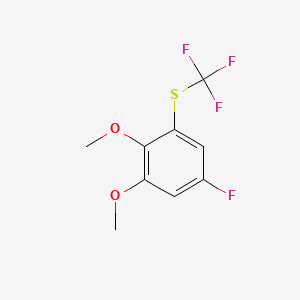
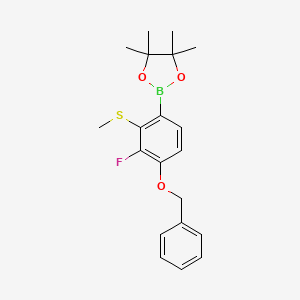
![N-[2-[2-(dimethylamino)ethyl(methyl)amino]-5-[[4-(1H-indol-3-yl)thieno[3,2-d]pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide](/img/structure/B14036581.png)


